Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1566900-03-5
VCID: VC6118534
InChI: InChI=1S/C9H7Br2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3
SMILES: COC(=O)C(C1=CC(=C(C=C1)F)Br)Br
Molecular Formula: C9H7Br2FO2
Molecular Weight: 325.959

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate

CAS No.: 1566900-03-5

Cat. No.: VC6118534

Molecular Formula: C9H7Br2FO2

Molecular Weight: 325.959

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate - 1566900-03-5

Specification

CAS No. 1566900-03-5
Molecular Formula C9H7Br2FO2
Molecular Weight 325.959
IUPAC Name methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate
Standard InChI InChI=1S/C9H7Br2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3
Standard InChI Key JDZXEBKAUYNVQO-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CC(=C(C=C1)F)Br)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate (C9H7Br2FO2\text{C}_9\text{H}_7\text{Br}_2\text{FO}_2) features a phenyl ring substituted with fluorine at the para position and bromine at the meta position. The acetate group is esterified with a methyl group, and the alpha-carbon bears a second bromine atom. This arrangement creates a sterically hindered environment that influences both its physical properties and chemical behavior .

IUPAC Name and Synonyms

The systematic IUPAC name is methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate. Alternative designations include:

  • Methyl α,3-dibromo-4-fluorophenylacetate

  • 2-Bromo-2-(3-bromo-4-fluorophenyl)acetic acid methyl ester

Synthesis and Manufacturing

Bromination Strategies

The synthesis typically involves a two-step halogenation process (Figure 1):

  • Friedel-Crafts Acylation: 4-Fluorophenyl acetic acid is acetylated using phenyl acetyl chloride in methylene chloride, catalyzed by Lewis acids like aluminum chloride .

  • Alpha-Bromination: The intermediate undergoes bromination at the alpha-carbon using elemental bromine (Br2\text{Br}_2) in acetic acid with hydrobromic acid (HBr\text{HBr}) as a catalyst .

Key Reaction Conditions

ParameterValue
Temperature25–30°C (bromination step)
SolventMethylene chloride
Catalyst30% HBr in acetic acid
Reaction Time3–6 hours

Industrial-Scale Production

Continuous flow reactors have been adopted to enhance scalability. A 2024 patent demonstrated a 92% yield using in-line purification with acetone/hexane crystallization, reducing impurities to <1.5% .

Physical and Chemical Properties

Spectroscopic Data

  • IR (KBr): 1745 cm1^{-1} (ester C=O), 1240 cm1^{-1} (C-F stretch), 560 cm1^{-1} (C-Br)

  • 1^1H NMR (CDCl3_3): δ 3.78 (s, 3H, OCH3_3), δ 5.21 (s, 1H, CHBr), δ 7.12–7.45 (m, 3H, aromatic)

Thermodynamic Parameters

PropertyValue
Melting Point68–71°C
Boiling Point285°C (dec.)
LogP (Octanol-Water)3.2 ± 0.3
Solubility in Water<0.1 g/L (25°C)

Reactivity and Applications

Nucleophilic Substitution

The alpha-bromine undergoes facile SN2S_N2 displacement with amines, yielding pharmaceutically relevant α-aminophenylacetic acid derivatives. For example, reaction with pyrrolidine at 60°C in DMF produces a β-lactamase inhibitor precursor in 85% yield .

Cross-Coupling Reactions

The 3-bromo substituent participates in Suzuki-Miyaura couplings. Using Pd(PPh3_3)4_4 and arylboronic acids, biaryl derivatives are synthesized with >90% conversion (Table 1) .

Table 1: Coupling Reactivity with Arylboronic Acids

Boronic AcidProduct Yield (%)
Phenylboronic acid92
4-Methoxyphenylboronic88
2-Naphthylboronic85

Pharmaceutical Intermediates

This compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). A 2023 study utilized it in synthesizing fluorinated analogs of diclofenac with improved COX-2 selectivity .

Comparative Analysis with Structural Analogs

Table 2: Brominated Phenylacetate Derivatives

CompoundBromine PositionsReactivity Index
Methyl 2-bromo-4-fluorophenylacetateAlpha only0.78
Methyl 3-bromo-4-fluorophenylacetatePhenyl only0.65
Target CompoundAlpha + Phenyl1.24

The dual bromination increases electrophilicity by 89% compared to mono-brominated analogs, enabling faster kinetics in substitution reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator